
SCH900776: A Selective CHK1 Inhibitor for
Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SCH900776

Cat. No.: B610745 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the

DNA damage response (DDR) pathway.[1] Upon DNA damage or replication stress, CHK1 is

activated and orchestrates cell cycle arrest, allowing time for DNA repair and maintaining

genomic integrity.[1][2] Many cancer cells, particularly those with a deficient p53 tumor

suppressor, rely heavily on the CHK1-mediated S and G2/M checkpoints for survival, especially

when treated with DNA-damaging chemotherapeutic agents.[3] This dependency makes CHK1

an attractive therapeutic target. Inhibition of CHK1 in such cancer cells can abrogate the cell

cycle arrest, leading to premature entry into mitosis with unrepaired DNA, a phenomenon

known as mitotic catastrophe, and subsequent cell death. This concept of "synthetic lethality"

provides a promising strategy for selective cancer cell killing.

SCH900776 (also known as MK-8776) is a potent and highly selective small-molecule inhibitor

of CHK1.[4][5][6][7][8] Preclinical studies have demonstrated its ability to potentiate the efficacy

of various DNA-damaging agents and antimetabolites, such as gemcitabine and hydroxyurea,

in a wide range of cancer models.[9][10][11][12][13] This technical guide provides a

comprehensive overview of SCH900776, including its mechanism of action, quantitative data

on its activity, detailed experimental protocols for its characterization, and a visualization of the

relevant signaling pathways.
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Core Data Summary
Biochemical and Cellular Potency of SCH900776
The potency and selectivity of SCH900776 have been characterized through various in vitro

assays. The following table summarizes key quantitative data.

Parameter Value Assay Type Reference

CHK1 IC50 3 nM Cell-free kinase assay [6][7][14]

CHK1 Kd 2 nM Direct binding (TdF) [4][14]

γ-H2AX EC50 ~60 nM

In-cell flow cytometry

(U2OS cells with

hydroxyurea)

[4][14]

Selectivity

CHK2 IC50 1.5 µM Cell-free kinase assay [6][14]

CDK2 IC50 160 nM Cell-free kinase assay [6][14]

Selectivity Ratio

CHK2 / CHK1 ~500-fold [6][7][14]

CDK2 / CHK1 ~50-fold [7][14]

In Vivo Efficacy of SCH900776 in Combination with
Gemcitabine
Preclinical xenograft models have demonstrated the synergistic anti-tumor activity of

SCH900776 in combination with the DNA antimetabolite gemcitabine.
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Cancer Model
SCH900776
Dose

Gemcitabine
Dose

Key Findings Reference

A2780 Ovarian

Cancer

Xenograft

4 mg/kg (i.p.) 150 mg/kg
Induction of γ-

H2AX biomarker.
[4][7][14]

8, 16, 32 mg/kg

(i.p.)
150 mg/kg

Enhanced tumor

regression

responses.

[4][7][14]

MiaPaCa-2

Pancreatic

Cancer

Xenograft

8, 20, 50 mg/kg 150 mg/kg

Improved Time to

Progression

(TTP).

[4]

Signaling Pathways and Experimental Workflows
CHK1 Signaling Pathway in Response to DNA Damage
The following diagram illustrates the central role of CHK1 in the DNA damage response and

the mechanism of action of SCH900776.
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Caption: Mechanism of SCH900776 in the CHK1 signaling pathway.
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Experimental Workflow for Assessing SCH900776
Activity
This diagram outlines a typical experimental workflow to evaluate the efficacy of SCH900776 in

combination with a DNA damaging agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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